Tunlametinib

説明

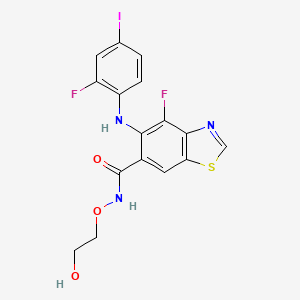

Structure

3D Structure

特性

CAS番号 |

1801756-06-8 |

|---|---|

分子式 |

C16H12F2IN3O3S |

分子量 |

491.3 g/mol |

IUPAC名 |

4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C16H12F2IN3O3S/c17-10-5-8(19)1-2-11(10)21-14-9(16(24)22-25-4-3-23)6-12-15(13(14)18)20-7-26-12/h1-2,5-7,21,23H,3-4H2,(H,22,24) |

InChIキー |

UFZJUVFSSINETF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F |

製品の起源 |

United States |

Foundational & Exploratory

Tunlametinib's Mechanism of Action in RAS-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunlametinib (HL-085) is a potent and selective, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Aberrant activation of this pathway, frequently driven by mutations in RAS and RAF genes, is implicated in more than a third of all human malignancies, promoting uncontrolled cell proliferation and survival.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical models and has shown promising clinical efficacy in patients with advanced solid tumors harboring RAS mutations, particularly NRAS-mutant melanoma.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in RAS-mutant cancers, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

This compound is a selective inhibitor of both MEK1 and MEK2, with a reported half-maximum inhibitory concentration (IC50) ranging from 1.9 to 10 nmol/L.[1][6] By binding to and inhibiting the kinase activity of MEK1/2, this compound prevents the phosphorylation and subsequent activation of their sole known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of ERK phosphorylation is a critical step, as activated ERK (pERK) is responsible for phosphorylating a multitude of downstream cytoplasmic and nuclear targets that regulate cell proliferation, survival, differentiation, and apoptosis. In RAS-mutant cancers, the constitutive activation of the RAS protein leads to a persistent upstream signal that continuously activates the RAF-MEK-ERK cascade. This compound effectively blocks this signal transduction at the level of MEK, thereby inhibiting the oncogenic signaling driven by the RAS mutation.[2][3][7]

Signaling Pathway Diagram

The following diagram illustrates the central role of this compound in inhibiting the RAS/RAF/MEK/ERK signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize key data points.

Preclinical Activity of this compound

| Cell Line | Tumor Type | Mutation Status | This compound IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 0.67 |

| Colo 205 | Colorectal | BRAF V600E | 1.23 |

| HT-29 | Colorectal | BRAF V600E | 3.45 |

| Calu-6 | Lung | KRAS G12C | 59.89 |

| H1975 | Lung | RAS/RAF Wild-Type | >10,000 |

| MRC-5 | Normal Lung Fibroblast | Wild-Type | >10,000 |

Data compiled from preclinical studies.[8]

In Vivo Anti-Tumor Activity of this compound in Xenograft Models

| Xenograft Model | Mutation Status | Treatment | Tumor Growth Inhibition (%) |

| A375 (Melanoma) | BRAF V600E | This compound (1 mg/kg, QD) | 60-70% |

| Colo 205 (Colorectal) | BRAF V600E | This compound (3 mg/kg, QD) | 70-76% |

| H358 (Lung) | KRAS G12C | This compound (0.25 mg/kg, QD) | Significant Inhibition |

| Calu-6 (Lung) | KRAS G12C | This compound (0.5 mg/kg, BID) | Significant Inhibition |

QD: once daily; BID: twice daily. Data from preclinical in vivo studies.[9][10]

Clinical Efficacy of this compound in NRAS-Mutant Melanoma (NCT05217303)

| Parameter | Value |

| Objective Response Rate (ORR) | 35.8% |

| ORR in patients with prior immunotherapy | 40.6% |

| Disease Control Rate (DCR) | 72.6% |

| Median Duration of Response (DOR) | 6.1 months |

| Median Progression-Free Survival (PFS) | 4.2 months |

| Median Overall Survival (OS) | 13.7 months |

Data from a Phase II, single-arm study in patients with advanced NRAS-mutant melanoma who had previously received anti-PD-1/PD-L1 therapy.[11][4][5][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro MEK1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

ATP

-

Kinase assay buffer

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant active MEK1 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of MEK1 inhibition against the logarithm of the this compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of this compound on the proliferation and viability of cancer cells.

Materials:

-

RAS-mutant cancer cell lines (e.g., A375, Colo 205, Calu-6)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the RAS-mutant cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for pERK Inhibition

This technique is used to detect the phosphorylation status of ERK, providing a direct measure of MEK inhibition within the cell.

Materials:

-

RAS-mutant cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture RAS-mutant cells and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Lyse the cells in lysis buffer to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against pERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-tERK antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of pERK to tERK.

In Vivo Xenograft Tumor Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

RAS-mutant cancer cell lines or patient-derived tumor fragments

-

This compound formulation for oral administration

-

Vehicle control

Procedure:

-

Subcutaneously implant RAS-mutant cancer cells or patient-derived tumor fragments into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the predetermined dose and schedule (e.g., once or twice daily).[9]

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pERK).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of this compound.

Conclusion

This compound is a highly selective and potent MEK1/2 inhibitor that effectively targets the constitutively activated RAS/RAF/MEK/ERK signaling pathway in RAS-mutant cancers. Preclinical data demonstrate its ability to inhibit MEK kinase activity, reduce cancer cell viability, and suppress tumor growth in vivo. These findings are corroborated by clinical data showing meaningful anti-tumor activity in patients with NRAS-mutant melanoma. The detailed experimental protocols provided in this guide serve as a resource for researchers to further investigate the mechanism of action of this compound and other MEK inhibitors in the context of RAS-driven malignancies. The continued exploration of this compound, both as a monotherapy and in combination with other targeted agents, holds significant promise for improving outcomes for patients with these challenging cancers.[3]

References

- 1. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase II study of efficacy and safety of the MEK inhibitor this compound in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 6. Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor [frontiersin.org]

- 8. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound (HL-085) plus vemurafenib in patients with advanced BRAF V600-mutant solid tumors: an open-label, single-arm, multicenter, phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. ascopubs.org [ascopubs.org]

- 13. d32wbias3z7pxg.cloudfront.net [d32wbias3z7pxg.cloudfront.net]

The Role of the MAPK/ERK Pathway in Tunlametinib Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunlametinib (HL-085) is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1] Aberrant activation of this pathway, often driven by mutations in genes such as BRAF and NRAS, is a critical driver in a significant portion of human cancers.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the MAPK/ERK pathway and the resultant therapeutic efficacy. We present a compilation of key preclinical and clinical data, detailed experimental protocols for relevant assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The MAPK/ERK Pathway in Cancer

The RAS-RAF-MEK-ERK cascade is a pivotal intracellular signaling pathway that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2] In normal cellular function, this pathway is tightly regulated. However, in many cancers, mutations in components of this pathway, most notably in RAS and BRAF genes, lead to its constitutive activation, promoting uncontrolled cell growth and tumor progression.

The pathway is initiated by the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). MEK is a dual-specificity kinase that subsequently phosphorylates and activates ERK1 and ERK2 (extracellular signal-regulated kinase 1 and 2). Activated ERK translocates to the nucleus to regulate gene expression, driving cellular proliferation.

Given its central role in oncogenesis, the MAPK/ERK pathway is a prime target for cancer therapy. MEK inhibitors, such as this compound, represent a key class of targeted therapies designed to block this pathway and inhibit tumor growth.

Mechanism of Action of this compound

This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2.[1] By binding to a pocket adjacent to the ATP-binding site of MEK, this compound prevents the phosphorylation and activation of ERK1/2.[1] This blockade of downstream signaling leads to the inhibition of cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis in cancer cells with a hyperactivated MAPK/ERK pathway.[3]

Signaling Pathway Diagram

References

The Discovery and Development of Tunlametinib: A Technical Overview

Abstract

Tunlametinib (also known as HL-085) is a novel, potent, and selective small-molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Aberrant activation of this pathway is implicated in over a third of all human cancers, making it a critical target for therapeutic intervention.[1] Developed by Shanghai KeChow Pharma, Inc., this compound was designed to overcome the limitations of existing MEK inhibitors, demonstrating an improved efficacy and pharmacokinetic profile in preclinical studies.[1][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, culminating in its conditional approval in China for the treatment of patients with NRAS-mutated advanced melanoma who have failed anti-PD-1/PD-L1 therapy.[6][7]

Introduction: The Rationale for a Novel MEK Inhibitor

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3] Genetic alterations in components of this pathway, particularly BRAF and RAS mutations, are common drivers of oncogenesis in various malignancies, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[2][6] While several MEK inhibitors have been approved by the FDA, their clinical application has been hampered by issues of limited efficacy, unfavorable pharmacokinetic properties, and significant toxicities.[1] This created a clear unmet need for a new generation of MEK inhibitors with an improved therapeutic window. This compound was discovered and developed to address this need.[1]

Discovery and Chemical Properties

This compound is an orally bioavailable, selective inhibitor of MEK1 and MEK2.[2] Its chemical structure is 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide.[8]

Chemical Structure of this compound

Mechanism of Action

This compound is an ATP-noncompetitive inhibitor that binds to an allosteric pocket on the MEK1/2 kinases.[1][10] This binding prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream substrates of MEK.[1] The inhibition of ERK phosphorylation blocks the downstream signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis in tumor cells with activating mutations in the RAS/RAF pathway.[1][9] Mechanistic studies have shown that this compound induces cell cycle arrest at the G0/G1 phase.[1]

Signaling Pathway Diagram

References

- 1. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma [frontiersin.org]

- 3. KeChow Pharma Announces NMPA Approval of this compound (HL-085) as the First Targeted Therapy for Patients with NRAS Mutated Advanced Melanoma and Previously Treated with PD-1/PD-L1 < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]

- 4. First-in-human phase I dose-escalation and dose-expansion trial of the selective MEK inhibitor HL-085 in patients with advanced melanoma harboring NRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (HL-085): First Targeted Therapy for Advanced Melanoma with NRAS Mutation Approved Post PD-1/PD-L1 Treatment [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Tunlametinib: A Technical Guide to its Effects on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunlametinib (also known as HL-085) is a highly selective, orally active, small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[2][3] this compound's mechanism of action involves the potent and selective inhibition of MEK1/2, thereby blocking the downstream phosphorylation of ERK and subsequently impeding key cellular processes that drive tumor growth.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound's effects on cell proliferation and apoptosis, complete with detailed experimental protocols and visual representations of the underlying molecular pathways and workflows.

Data Presentation: The Impact of this compound on Cancer Cell Lines

This compound has demonstrated potent anti-proliferative effects across a panel of cancer cell lines, particularly those harboring BRAF and NRAS mutations. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 0.86 |

| Colo-829 | Melanoma | BRAF V600E | 3.46 |

| HL-60 | Leukemia | NRAS Q61L | 0.67 |

| COLO 205 | Colorectal Cancer | BRAF V600E | 0.94 |

| HT-29 | Colorectal Cancer | BRAF V600E | 10.07 |

| Calu-6 | Lung Cancer | KRAS G12C | 59.89 |

| A549 | Lung Cancer | KRAS G12S | >1000 |

| H1975 | Lung Cancer | EGFR T790M/L858R | >10000 |

| MRC-5 | Normal Lung Fibroblast | Wild-Type | >10000 |

Data compiled from preclinical studies.[1]

In addition to inhibiting cell proliferation, this compound has been shown to induce cell cycle arrest and apoptosis in a cell-type-dependent manner.

| Cell Line | Treatment Condition | Effect on Cell Cycle | Apoptosis Induction |

| A375 | 1-9 nM for 48h | Dose-dependent increase in G0/G1 phase | No significant induction |

| COLO 205 | 10-90 nM for 48h | - | Dose-dependent induction |

Data from preclinical characterization studies.

Signaling Pathways and Experimental Workflows

The RAS/RAF/MEK/ERK Signaling Pathway

The diagram below illustrates the RAS/RAF/MEK/ERK signaling cascade and the point of intervention for this compound. Aberrant activation of this pathway, often through mutations in BRAF or NRAS, leads to sustained pro-proliferative and anti-apoptotic signaling. This compound's targeted inhibition of MEK1/2 effectively blocks these downstream signals.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound's Effects

The following diagram outlines a typical experimental workflow to assess the impact of a MEK inhibitor like this compound on cell proliferation and apoptosis.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical assessment of this compound.

Cell Proliferation Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a buffered SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO-containing medium) and blank (medium only) wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

-

Addition of Reagent:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound for the desired time (e.g., 48 hours), collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Western Blot Analysis for ERK Phosphorylation

This technique is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK to assess the inhibitory effect of this compound on the MAPK pathway.

Materials:

-

Treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-ERK1/2 and rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped of the bound antibodies and re-probed with the primary antibody against total ERK, followed by the secondary antibody and detection steps.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

The preclinical data strongly support this compound as a potent and selective MEK1/2 inhibitor with significant anti-proliferative and pro-apoptotic activity in cancer cells with aberrant RAS/RAF/MEK/ERK signaling. The provided experimental protocols offer a robust framework for further investigation and validation of this compound's therapeutic potential in various cancer models. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies.

References

Preclinical Profile of Tunlametinib: A Technical Guide for Melanoma Research

Shanghai, China - Tunlametinib (HL-085), a potent and selective inhibitor of MEK1/2, has demonstrated significant preclinical activity in melanoma models, positioning it as a promising therapeutic agent for tumors driven by the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanistic insights into this compound's action in melanoma.

This compound is an orally active small-molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in melanoma and other cancers.[3][4] By selectively binding to an allosteric site on MEK1 and MEK2, this compound prevents the phosphorylation and activation of ERK, a key downstream effector responsible for cell proliferation, survival, and differentiation.[4] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[1][2][3]

In Vitro Efficacy and Potency

Preclinical studies have consistently highlighted this compound's potent inhibitory activity against MEK kinase and various melanoma cell lines harboring BRAF and NRAS mutations.

| Target/Cell Line | Metric | This compound | Comparator(s) | Reference |

| MEK1/MAP2K1 (H) Kinase | IC50 | 1.9 nM | - | [1][2] |

| MEK Kinase | IC50 | 12.1 ± 1.5 nM | MEK162: 223.7 ± 16.9 nM | [1] |

| A375 (BRAF V600E) | IC50 (Viability) | 0.86 nM | - | [2] |

| Colo-829 (BRAF V600E) | IC50 (Viability) | 3.46 nM | - | [2] |

| HL-60 (NRAS Q61L) | IC50 (Viability) | 0.67 nM | - | [2] |

| A375 (p-ERK Inhibition) | IC50 | ~1.16 nM | AZD6244: >100 nM | [1][2] |

Table 1: In Vitro Potency of this compound.

In Vivo Antitumor Activity

The antitumor effects of this compound have been evaluated in various xenograft models, demonstrating dose-dependent tumor growth inhibition.

| Xenograft Model | Treatment | Outcome | Comparator(s) | Reference |

| BRAF/KRAS mutant xenografts | This compound (low dose) | Stronger tumor inhibition | AZD6244 (high dose) | [5] |

| BRAF-mutant melanoma xenograft | This compound | Stronger tumor inhibition | MEK162 | [5] |

Table 2: In Vivo Monotherapy Efficacy of this compound.

Furthermore, preclinical studies have explored the synergistic effects of this compound in combination with other targeted agents, suggesting its potential to overcome resistance and enhance therapeutic outcomes.[1][5]

| Combination Partner | Cancer Model | Observed Effect | Reference |

| Vemurafenib (BRAF inhibitor) | Colorectal cancer cell lines (COLO 205, HT-29) | Synergistic effect on inhibiting cell proliferation | [5] |

| SHP099 (SHP2 inhibitor) | H358 (KRAS mutant) lung cancer cells | Synergism in growth inhibition | [5] |

| AMG510 (KRAS G12C inhibitor) | KRAS-mutant cancer xenograft models | High activity | [1][5] |

| Docetaxel | - | Synergistically enhanced response and marked tumor inhibition | [1] |

Table 3: Preclinical Combination Therapy with this compound.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is centered on the inhibition of the RAS-RAF-MEK-ERK pathway.

Caption: The MAPK signaling pathway and the inhibitory action of this compound.

A typical preclinical workflow to evaluate the efficacy of this compound is as follows:

Caption: A generalized workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings.

Cell Proliferation Assay (MTT/MTS): Melanoma cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or comparator drugs for a specified period (e.g., 48-72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[5][6] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The absorbance is measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

Western Blot Analysis for ERK Phosphorylation: Melanoma cells are treated with different concentrations of this compound for a defined time. Subsequently, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of p-ERK are normalized to total ERK to determine the extent of target inhibition.[1]

Cell Cycle Analysis by Flow Cytometry: Cells treated with this compound are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide. The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1][2]

Xenograft Models (CDX and PDX): For cell-derived xenograft (CDX) models, human melanoma cells are subcutaneously injected into immunocompromised mice. For patient-derived xenograft (PDX) models, tumor fragments from patients are implanted into mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting for p-ERK.[1]

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for melanoma. Its high potency against MEK and robust antitumor activity in both in vitro and in vivo models, particularly in tumors with RAS/RAF mutations, are encouraging.[1][5] The synergistic effects observed in combination with other targeted agents further highlight its potential to address drug resistance and improve clinical outcomes.[5] These preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in patients with advanced melanoma and other solid tumors.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tunlametinib: A Selective MEK1/2 Inhibitor

Introduction

Tunlametinib (also known as HL-085) is a potent, selective, and orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2][3] It is designed to target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that is frequently dysregulated in over one-third of all human cancers, driving tumor cell proliferation, differentiation, and survival.[4][5] By blocking this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.[3][6] The agent has demonstrated significant antitumor activity in preclinical models and clinical trials, leading to its approval in China for the treatment of patients with advanced melanoma harboring NRAS mutations who have been previously treated with anti-PD-1/PD-L1 therapy.[7] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK pathway is a cornerstone of intracellular signaling, relaying extracellular signals from cell surface receptors to the nucleus.[8][9] The cascade begins when growth factors bind to receptor tyrosine kinases, leading to the activation of the small GTPase protein RAS.[5] Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2.[8][10] MEK1/2 are dual-specificity kinases that are the only known activators of their downstream substrates, ERK1 and ERK2.[11] Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and survival.[5]

This compound functions as an allosteric inhibitor, binding to a unique hydrophobic pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[5][12] This specific binding mode prevents the phosphorylation and subsequent activation of ERK1/2, effectively shutting down the signaling cascade.[5] This targeted inhibition ultimately suppresses growth factor-mediated cell signaling and tumor cell proliferation.[13]

Preclinical Data

In Vitro Potency and Selectivity

This compound has demonstrated high potency against MEK1 kinase and significant superiority over other MEK inhibitors in cell-based assays.[4][10] In a cell-free enzymatic assay, this compound showed an IC50 of 1.9 nM for MEK1.[3][4] It also displayed 10 to 100-fold greater potency against RAS/RAF mutant cell lines than the inhibitor AZD6244.[4] When tested against a panel of 77 other protein kinases, this compound at a concentration of 10 μmol/L showed complete inhibition of MEK1 with no activity against the other kinases, underscoring its high selectivity.[4][10]

| Parameter | Value | Comparison Compound | Comparison Value | Reference |

| MEK1 Kinase IC50 | 1.9 nM | - | - | [3][4][10] |

| MEK1/MAP2K1(h) IC50 | 12.1 ± 1.5 nM | MEK162 | 223.7 ± 16.9 nM | [4][10] |

| Potency vs. AZD6244 | 10-100x greater | AZD6244 | - | [4] |

| Kinase Selectivity | Selective for MEK1 | 77 other kinases | No inhibition | [4][10] |

Cellular and In Vivo Antitumor Activity

Mechanistic studies revealed that this compound inhibits the phosphorylation of ERK in tumor cells and tissues in a dose-dependent manner.[4] This inhibition of the MAPK pathway leads to cell cycle arrest at the G0/G1 phase and, in some cell lines like COLO 205, induces apoptosis.[4][10] In vivo studies using xenograft models with BRAF or KRAS mutations showed that this compound causes dramatic, dose-dependent tumor suppression.[4] Notably, low doses of this compound exhibited stronger tumor growth inhibition compared to high doses of the MEK inhibitor AZD6244.[4]

Furthermore, this compound has shown synergistic effects when combined with other targeted agents, including BRAF inhibitors (vemurafenib), KRASG12C inhibitors (AMG 510), SHP2 inhibitors, and the chemotherapy agent docetaxel, suggesting its potential utility in combination therapies.[4][10]

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic (PK) profile characterized by rapid absorption and dose-proportional exposure.[1] Clinical and preclinical studies show minimal drug accumulation after multiple doses.[1][4] The primary metabolite, M8, is considered inactive.[1][14]

| Parameter | Human (Phase I) | Rat | Beagle Dog | Reference |

| Dose Range | 0.5–18 mg (twice daily) | - | - | [1][14] |

| Time to Peak (Tmax) | 0.5–1 h | - | - | [1][14] |

| Elimination Half-life (t1/2) | 21.84–34.41 h | 3.55–4.62 h | 3.99–9.37 h | [1][14] |

| Apparent Clearance (CL/F) | 28.44–51.93 L/h | - | - | [1][14] |

| Volume of Distribution (V/F) | 1199.36–2009.26 L | - | - | [1][14] |

| AUC Accumulation Ratio | 1.64–2.73 | - | - | [1][14] |

| Cmax Accumulation Ratio | 0.82–2.49 | - | - | [1][14] |

Clinical Efficacy in NRAS-Mutant Melanoma

The approval of this compound was supported by a pivotal Phase II, single-arm study (NCT05217303) in patients with advanced NRAS-mutant melanoma.[2][7] The study demonstrated substantial and durable clinical activity in this patient population, for which there was previously no approved targeted therapy.[2][15]

| Endpoint | Result | 95% Confidence Interval | Reference |

| Objective Response Rate (ORR) | 35.8% | 25.3% - 45.2% | [7][15] |

| ORR (Prior Immunotherapy) | 40.6% | 27.1% - 52.1% | [7][15] |

| Disease Control Rate (DCR) | 72.6% | - | [7][15] |

| Median Duration of Response (DOR) | 6.1 months | - | [7][15] |

| Median Progression-Free Survival (PFS) | 4.2 months | 3.5 - 5.6 months | [2][7][15] |

| Median Overall Survival (OS) | 13.7 months | - | [7][15] |

The most common treatment-related adverse events included increased blood creatine phosphokinase, rash, and dermatitis acneiform.[7] The majority of these events were manageable with dose modification.[2][7]

Experimental Protocols and Workflows

In Vitro MEK1 Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against MEK1 kinase activity in a cell-free system.

Methodology:

-

Reagents and Materials: Recombinant active MEK1 kinase, inactive ERK2 substrate, ATP, kinase assay buffer, 96-well plates, and a luminescence-based ATP detection reagent (e.g., ADP-Glo™).

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Kinase Reaction: Add MEK1 kinase and the ERK2 substrate to the wells of a 96-well plate. Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate briefly at room temperature.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of ERK2 by MEK1.

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Cellular Phospho-ERK Inhibition Assay (Western Blot)

This protocol details the assessment of this compound's ability to inhibit ERK phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., A375, BRAF-mutant melanoma) in appropriate media until they reach 70-80% confluency.

-

Serum Starvation: To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). The t-ERK serves as a loading control.

-

Detection: After washing, incubate the membrane with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to t-ERK at each drug concentration.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines the evaluation of this compound's antitumor activity in an animal model.

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., KRAS-mutant A549) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (P.O.) at various dose levels and schedules (e.g., once or twice daily). The control group receives the vehicle.

-

Monitoring: Measure tumor volumes with calipers and record the body weight of the mice 2-3 times per week to assess efficacy and toxicity.

-

Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, collect tumor tissues post-dosing to analyze the inhibition of ERK phosphorylation via Western blot or immunohistochemistry.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a specified maximum size. Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion

This compound is a highly potent and selective MEK1/2 inhibitor with a well-characterized mechanism of action and a favorable pharmacokinetic profile.[1][4] It has demonstrated significant preclinical antitumor activity and has achieved clinically meaningful outcomes in patients with NRAS-mutant advanced melanoma, a challenging cancer subtype.[2][15] Its strong scientific foundation and proven efficacy support its role as a valuable therapeutic agent and a candidate for further investigation in other MAPK-driven malignancies, both as a monotherapy and in combination with other anticancer drugs.

References

- 1. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma [frontiersin.org]

- 2. ascopubs.org [ascopubs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. onclive.com [onclive.com]

- 8. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor [frontiersin.org]

- 11. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Facebook [cancer.gov]

- 14. Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase II study of efficacy and safety of the MEK inhibitor this compound in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the chemical structure and properties of Tunlametinib

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Tunlametinib (HL-085), a potent and selective MEK1/2 inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase kinase (MEK) enzymes.[1][2] Its chemical identity and core physicochemical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-fluoro-5-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)benzo[d]thiazole-6-carboxamide | [2][3][4] |

| Synonyms | HL-085, HL085 | [1][5] |

| CAS Number | 1801756-06-8 | [3][4][5][6] |

| Molecular Formula | C₁₆H₁₂F₂IN₃O₃S | [2][4][6] |

| Molecular Weight | 491.25 g/mol | [2][4][6] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [6][7] |

Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound is a highly selective, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[5][8] By binding to an allosteric site on the MEK enzymes, this compound prevents their phosphorylation and activation of the downstream extracellular signal-regulated kinases, ERK1 and ERK2.[8][9] This action effectively blocks the entire RAS-RAF-MEK-ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[5][8]

In many malignancies, this pathway is aberrantly activated due to mutations in upstream proteins like BRAF, KRAS, and NRAS.[1][8] By inhibiting MEK, this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis, thereby limiting tumor growth, particularly in cancers dependent on this pathway.[5][7][10]

Potency and Selectivity Data

This compound demonstrates high potency against its target MEK1 and superior activity compared to other MEK inhibitors in preclinical models.

| Parameter | Value | Context | Source |

| IC₅₀ (MEK1 Kinase) | 1.9 nM | Cell-free enzyme assay | [3][5][10] |

| IC₅₀ (p-ERK Inhibition) | 1.16 nM | A375 (BRAF V600E) melanoma cells | [3] |

| Comparative Potency | ~19-fold more potent than MEK162 | In vitro kinase inhibition assay | [10] |

| Comparative Potency | 10-100 fold more potent than AZD6244 | RAS/RAF mutant cell lines | [10][11] |

| Kinase Selectivity | Complete inhibition of MEK1; no inhibition of 77 other kinases | Tested at 10 µmol/L | [3][10] |

Key Experimental Protocols

The preclinical characterization of this compound involved several standard and specialized assays to determine its efficacy and mechanism.

4.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the potency and selectivity of this compound against MEK1 kinase.

-

Methodology: The inhibitory activity of this compound was assessed in a cell-free enzymatic assay.[10] Recombinant human MEK1 protein was incubated with its substrate, inactive ERK, and ATP in the presence of varying concentrations of this compound. The level of ERK phosphorylation was then quantified, typically using an immunoassay format like ELISA or a fluorescence-based method. The IC₅₀ value was calculated from the resulting dose-response curve. For selectivity, this compound was tested at a high concentration (e.g., 10 µmol/L) against a broad panel of other protein kinases.[10]

4.2. Cell Proliferation Assay

-

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology: Cancer cell lines, particularly those with known RAS or RAF mutations (e.g., A375, H358), were seeded in 96-well plates.[10] After allowing cells to adhere, they were treated with a range of this compound concentrations for a period of 72 hours. Cell viability was measured using metabolic assays like MTT or MTS, where a tetrazolium salt is converted into a colored formazan product by metabolically active cells.[10] The absorbance, proportional to the number of viable cells, was read using a plate reader to determine the IC₅₀ for cell growth inhibition.

4.3. Western Blot Analysis for ERK Phosphorylation

-

Objective: To confirm the on-target effect of this compound by measuring the inhibition of ERK phosphorylation in cells and tissues.

-

Methodology: Cells or tumor tissues from xenograft models were treated with this compound.[12] For tissue analysis, samples were collected at specific time points (e.g., 1 hour) post-administration.[12] The samples were lysed, and protein concentrations were normalized. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection via chemiluminescence. The ratio of p-ERK to total ERK was quantified to assess the degree of pathway inhibition.[12]

4.4. Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology: Cancer cells were treated with various concentrations of this compound for 24-48 hours.[10] Cells were then harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of individual cells was analyzed using a flow cytometer. The resulting histogram was used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.[3][10]

4.5. In Vivo Xenograft Models

-

Objective: To assess the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents in a living organism.

-

Methodology: Human cancer cells (cell-derived xenograft, CDX) or patient tumor fragments (patient-derived xenograft, PDX) were implanted subcutaneously into immunocompromised mice.[12][13] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally (P.O.) at various doses and schedules (e.g., once daily, twice daily).[5][13] Tumor volume and body weight were measured regularly. For combination studies, this compound was co-administered with other inhibitors or chemotherapeutics.[5][13] Efficacy was determined by calculating tumor growth inhibition (TGI). For combination therapies, a Q value was often calculated to determine if the effect was synergistic (Q > 1).[12][13]

References

- 1. Facebook [cancer.gov]

- 2. This compound | C16H12F2IN3O3S | CID 71621329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (HL-085) | MEK inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor [frontiersin.org]

The Therapeutic Potential of Tunlametinib in Non-Small Cell Lung Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tunlametinib (HL-085) is a potent and selective, orally administered small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By targeting the core of the RAS/RAF/MEK/ERK signaling pathway, this compound presents a promising therapeutic strategy for a subset of non-small cell lung cancers (NSCLC) characterized by mutations in this cascade, particularly those with BRAF and RAS mutations. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the development of this compound for NSCLC, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Introduction: Targeting the MAPK Pathway in NSCLC

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in upstream components such as KRAS and BRAF, is a key oncogenic driver in a significant portion of NSCLC cases. As a central node in this pathway, MEK1/2 represents a strategic target for therapeutic intervention. This compound is a novel MEK inhibitor developed to address this oncogenic dependency.

Mechanism of Action of this compound

This compound is a selective inhibitor of MEK1/2, which are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. By binding to MEK1/2, this compound prevents the phosphorylation of ERK, thereby inhibiting downstream signaling and leading to a reduction in tumor cell proliferation and survival. Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of ERK in a dose-dependent manner in cancer cell lines with activating mutations in the MAPK pathway.

Preclinical Evidence in NSCLC Models

This compound has demonstrated significant anti-tumor activity in preclinical models of NSCLC, both as a monotherapy and in combination with other targeted agents.

In Vitro Potency and Selectivity

In vitro studies have shown that this compound is a highly potent inhibitor of MEK1, with an IC50 of 1.9 nM in cell-free kinase assays. The inhibitory activity of this compound has been evaluated against a panel of cancer cell lines, including NSCLC lines with various mutations.

| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Comparator IC50 (nM) |

| Calu-6 | NSCLC | KRAS G12C | 2.62 | AZD6244: >1000 |

| H358 | NSCLC | KRAS G12C | - | - |

Table 1: In vitro anti-proliferative activity of this compound in selected cancer cell lines. Data compiled from preclinical characterization studies.

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in vivo using cell-derived xenograft (CDX) models. In a Calu-6 (KRAS G12C mutant NSCLC) xenograft model, this compound monotherapy resulted in significant tumor growth inhibition.

Furthermore, combination studies have shown synergistic effects. For instance, the combination of this compound with the KRAS G12C inhibitor AMG 510 resulted in enhanced anti-tumor efficacy in a KRAS G12C mutant xenograft model. Similarly, a synergistic effect was observed when this compound was combined with the SHP2 inhibitor SHP099.

Clinical Development in NSCLC

While this compound recently gained its first approval in China for NRAS-mutant melanoma, its clinical development in NSCLC is ongoing. The most relevant clinical data for NSCLC comes from a Phase I study of this compound in combination with the BRAF inhibitor vemurafenib in patients with BRAF V600-mutant solid tumors, which included a cohort of NSCLC patients.

This compound in Combination with Vemurafenib for BRAF V600-Mutant NSCLC

In a Phase I, open-label, multicenter study, the combination of this compound and vemurafenib was evaluated in patients with BRAF V600-mutant solid tumors. The recommended Phase 2 dose (RP2D) for the NSCLC cohort was determined to be this compound 9 mg twice daily plus vemurafenib 720 mg twice daily.

| Parameter | Value (n=33 evaluable NSCLC patients) |

| Objective Response Rate (ORR) | 60.6% (95% CI: 42.1–77.1) |

| Median Progression-Free Survival (PFS) | 10.5 months (95% CI: 5.6–14.5) |

| Median Duration of Response (DoR) | 11.3 months (95% CI: 6.8–NE) |

Table 2: Efficacy of this compound in combination with vemurafenib in patients with BRAF V600-mutant advanced NSCLC. Data from a Phase I study as of December 15, 2023.

Ongoing and Future Clinical Trials

Several clinical trials are underway to further evaluate the efficacy and safety of this compound in various solid tumors, including NSCLC. A key area of interest is its potential in KRAS-mutant NSCLC, a patient population with limited treatment options. Future studies will likely explore this compound in combination with other targeted therapies and immunotherapies to overcome resistance and improve patient outcomes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.

-

Cell Seeding:

-

Culture NSCLC cells (e.g., Calu-6) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the 96-well plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

-

MTS Reagent Addition and Measurement:

-

Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot for ERK Phosphorylation

This protocol is for assessing the inhibition of ERK phosphorylation by this compound in NSCLC cells.

-

Cell Lysis:

-

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for 2 hours.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect lysates and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

NSCLC Xenograft Model

This protocol describes the establishment of a subcutaneous NSCLC xenograft model to evaluate the in vivo efficacy of this compound.

-

Cell Preparation and Implantation:

-

Harvest NSCLC cells (e.g., Calu-6) during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of 6-8 week old female nude mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration and Monitoring:

-

Administer this compound (formulated in an appropriate vehicle) or vehicle control orally, once or twice daily, at the designated dose.

-

Continue treatment for the duration of the study (e.g., 21-28 days).

-

Monitor tumor volume and body weight throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be collected for pharmacodynamic analysis, such as western blotting for p-ERK, to confirm target engagement.

-

Conclusion and Future Directions

This compound has demonstrated compelling preclinical activity in NSCLC models and encouraging clinical efficacy in combination therapy for BRAF-mutant NSCLC. Its high potency and selectivity for MEK1/2 make it a promising therapeutic agent. The ongoing clinical development, particularly in KRAS-mutant NSCLC, is eagerly awaited. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy and exploring rational combination strategies to enhance its anti-tumor activity and overcome potential resistance mechanisms. The data presented in this guide underscores the significant therapeutic potential of this compound in the treatment of non-small cell lung cancer.

Foundational Research on Tunlametinib's Impact on Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Tunlametinib, a potent and selective MEK1/2 inhibitor. It details the mechanism of action, preclinical efficacy, and clinical trial data, with a focus on its impact on tumor growth. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound is a selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] In the RAS/RAF/MEK/ERK signaling pathway, activated RAF phosphorylates and activates MEK1 and MEK2.[2][3] These kinases then phosphorylate and activate the extracellular signal-regulated kinases, ERK1 and ERK2, which in turn regulate downstream targets involved in cell proliferation, differentiation, and survival.[1][2][3] By specifically targeting and inhibiting MEK1 and MEK2, this compound blocks this signaling cascade, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[1][2][3][4] This targeted inhibition of a critical node in the MAPK pathway makes this compound a promising therapeutic agent for cancers with aberrant activation of this pathway, particularly those with RAS or RAF mutations.[2][3][4][5]

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Comparison | Source |

| MEK1 IC₅₀ | 1.9 nM | - | [2][6] |

| MEK1 IC₅₀ | 12.1 ± 1.5 nM | ~19-fold more potent than MEK162 (223.7 ± 16.9 nM) | [2][6] |

| Potency vs. RAS/RAF mutant cell lines | 10–100-fold greater than AZD6244 | - | [2][4] |

| Kinase Selectivity | No inhibition against 77 other kinases at 10 µmol/L | Highly selective for MEK1 | [2] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Mutation | Treatment | Tumor Growth Inhibition (TGI) | Source |

| A375 (melanoma) | BRAF | This compound | 60-70% | [7] |

| Colo 205 (colorectal) | BRAF | This compound | 70-76% | [7] |

| BRAF/KRAS mutant models | BRAF/KRAS | This compound (low dose) | Stronger inhibition than AZD6244 (high dose) | [2] |

| BRAF-mutant melanoma and colorectal | BRAF | This compound | Stronger inhibition than MEK162 | [2] |

| A375 (melanoma) | BRAF | This compound + Vemurafenib | Synergistic antitumor effect | [7] |

Table 3: Clinical Efficacy in NRAS-Mutant Melanoma (Phase II Study)

| Parameter | Value | 95% Confidence Interval | Source |

| Objective Response Rate (ORR) | 35.8% | 26.3% - 46.3% | [8][9] |

| Disease Control Rate (DCR) | 72.6% | - | [8][10] |

| Median Duration of Response (DoR) | 6.1 months | - | [8][10] |

| Median Progression-Free Survival (PFS) | 4.2 months | 3.5 - 5.6 months | [8][9][10] |

| Median Overall Survival (OS) | 13.7 months | 10.3 - 18.0 months | [8][9][10] |

| ORR in patients with prior immunotherapy | 40.6% | 28.5% - 53.6% | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Anti-Proliferation Assay (MTT/MTS)

Objective: To determine the inhibitory effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A375, Colo 205, Calu-6, HT29) are cultured in appropriate media and conditions.[7]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

Cell Viability Assessment:

-

MTT Assay: 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).[2][4]

-

MTS Assay: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) (MTS) solution is added to each well, and the absorbance is measured directly.[2][4]

-

-

Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Western Blot Analysis for ERK Phosphorylation

Objective: To assess the inhibition of MEK activity by measuring the phosphorylation of its direct substrate, ERK.

Methodology:

-

Cell/Tissue Lysis: Cells treated with this compound or tumor tissues from treated animals are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[2][3]

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK phosphorylation inhibition.[2][3]

Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation:

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives a vehicle.[2][3]

-

Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition (TGI), calculated using the formula: TGI (%) = [1 - (Tt - T0) / (Ct - C0)] x 100, where Tt and Ct are the mean tumor volumes of the treatment and control groups at a specific time point, and T0 and C0 are the mean tumor volumes at the start of treatment.[2][3]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for p-ERK levels, to confirm target engagement.[2][3]

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound in xenograft models.

Conclusion

The foundational research on this compound has established it as a highly potent and selective MEK1/2 inhibitor with significant anti-tumor activity in preclinical models and promising clinical efficacy in patients with NRAS-mutant melanoma.[4][8][9] Its mechanism of action, centered on the inhibition of the MAPK signaling pathway, provides a strong rationale for its use in cancers driven by RAS and RAF mutations.[1][2][3] The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further development and clinical application.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (HL-085) plus vemurafenib in patients with advanced BRAF V600-mutant solid tumors: an open-label, single-arm, multicenter, phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase II study of efficacy and safety of the MEK inhibitor this compound in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for In Vitro Use of Tunlametinib

Introduction

Tunlametinib (also known as HL-085) is a potent and highly selective, orally active inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is critical for regulating cell proliferation, differentiation, and survival.[3] Aberrant activation of the MAPK/ERK pathway, often due to mutations in genes like BRAF and KRAS, is a common driver in many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[4][5][6] this compound allosterically binds to MEK1/2, preventing the phosphorylation and activation of its downstream substrate, ERK.[1] This blockade leads to cell cycle arrest and, in some cell types, apoptosis, making this compound a valuable tool for cancer research and a promising therapeutic agent.[2][3]

These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its impact on cell viability and its mechanism of action through western blot analysis.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus to control gene expression.[4] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[3][4] this compound specifically targets MEK1 and MEK2, the kinases responsible for activating ERK.[1] By inhibiting MEK, this compound effectively blocks downstream signaling, leading to reduced cell proliferation.[1][5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

Application Notes and Protocols: Western Blot Analysis of p-ERK Levels Following Tunlametinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction